molecular formula C17H18N2O5 B3981200 2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B3981200
M. Wt: 330.33 g/mol
InChI Key: XCHNLNYPLKUJOU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a phenoxy group substituted with dimethyl groups and an acetamide moiety attached to a methoxy-nitrophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable halogenated acetamide derivative.

    Coupling Reaction: The phenoxy intermediate is then coupled with 4-methoxy-2-nitroaniline under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(3,4-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-5-14(8-12(11)2)24-10-17(20)18-15-7-6-13(23-3)9-16(15)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHNLNYPLKUJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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